molecular formula C24H24N4O B2699823 4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 923165-05-3

4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2699823
CAS No.: 923165-05-3
M. Wt: 384.483
InChI Key: TWKPRDHWMSPGSY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a tert-butyl group, an imidazo[1,2-a]pyrimidine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)thiourea: Contains a thiourea group, offering different chemical properties and reactivity.

Uniqueness

4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. The imidazo[1,2-a]pyrimidine moiety contributes to its potential as a bioactive compound, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-13-14-28-15-21(27-23(28)25-16)17-7-11-20(12-8-17)26-22(29)18-5-9-19(10-6-18)24(2,3)4/h5-15H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPRDHWMSPGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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